molecular formula C19H18N2O4 B2819800 N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide CAS No. 443117-40-6

N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B2819800
CAS No.: 443117-40-6
M. Wt: 338.363
InChI Key: ZHLUJYIAQLGBQV-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic compound with a unique structure that combines elements of pyridine, pyrano, and carboxamide groups

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various transition metal ions such as manganese (ii), cobalt (ii), nickel (ii), and copper (ii) in the formation of complexes .

Mode of Action

The compound likely interacts with its targets through the formation of complexes. For instance, in the case of similar compounds, the ligand coordinates in a bidentate symmetrical fashion with the metal ions in all the complexes . The exact mode of action for this specific compound remains to be elucidated.

Biochemical Pathways

Similar compounds have been found to display significant antimicrobial properties , suggesting that they may interfere with essential biochemical pathways in microbial organisms.

Result of Action

Similar compounds have been found to display moderate to good cytotoxicity on various human cancer cell lines , suggesting potential anticancer activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the pyrano group and the carboxamide functionality. Common reagents used in these reactions include ethylphenyl derivatives, hydroxymethyl compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyrano or pyridine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular interactions.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethylphenyl)-5-(hydroxymethyl)-2-oxopyrano[2,3-c]pyridine-3-carboxamide
  • N-(3-ethylphenyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide

Uniqueness

N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide is unique due to the presence of both hydroxymethyl and methyl groups on the pyrano and pyridine rings, respectively. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-12-5-4-6-14(7-12)21-18(23)16-8-15-13(10-22)9-20-11(2)17(15)25-19(16)24/h4-9,22H,3,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLUJYIAQLGBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC3=C(C(=NC=C3CO)C)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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